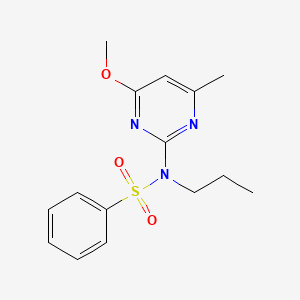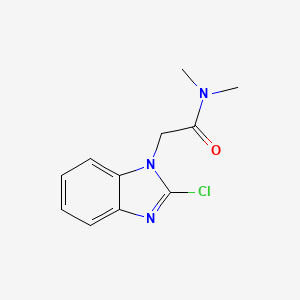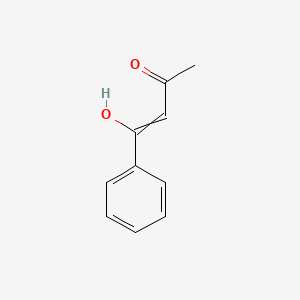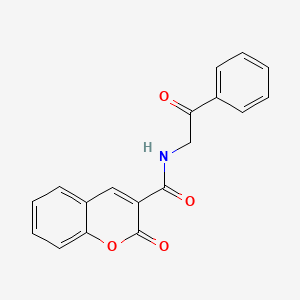![molecular formula C24H15F3N4 B15154013 1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154013.png)
1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a trifluoromethyl group, a pyridine ring, and two phenyl groups attached to the pyrazolo[3,4-b]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-diketones to form the pyrazole ring.
Introduction of the Pyridine Ring: The pyrazole intermediate is then subjected to a reaction with pyridine-3-carboxaldehyde under acidic or basic conditions to introduce the pyridine ring.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scale-up, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the pyridine ring, which may affect its biological activity and chemical reactivity.
1,3-diphenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine: Lacks the trifluoromethyl group, which may influence its lipophilicity and pharmacokinetic properties.
1,3-diphenyl-6-(pyridin-3-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridine: Contains a methyl group instead of a trifluoromethyl group, which may alter its chemical and biological properties.
Uniqueness
1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the trifluoromethyl group and the pyridine ring, which can significantly influence its chemical reactivity, biological activity, and potential applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyridine ring can participate in various interactions with biological targets.
Eigenschaften
Molekularformel |
C24H15F3N4 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
1,3-diphenyl-6-pyridin-3-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C24H15F3N4/c25-24(26,27)19-14-20(17-10-7-13-28-15-17)29-23-21(19)22(16-8-3-1-4-9-16)30-31(23)18-11-5-2-6-12-18/h1-15H |
InChI-Schlüssel |
QHMGPJBNWMRVNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B15153933.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B15153938.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B15153948.png)
![2-(4-Bromophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15153977.png)



![4-[(E)-piperidin-1-yldiazenyl]benzenesulfonamide](/img/structure/B15153988.png)

![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B15154006.png)
![5-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B15154016.png)
![4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid](/img/structure/B15154023.png)

![Ethyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154041.png)
